Benzo[c]indeno[1,2,3-kl]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36762-03-5 |
|---|---|
Molecular Formula |
C23H13N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
12-azahexacyclo[11.10.1.02,11.05,10.017,24.018,23]tetracosa-1,3,5,7,9,11,13,15,17(24),18,20,22-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-7-15-14(6-1)12-13-19-21-17-9-4-3-8-16(17)18-10-5-11-20(22(18)21)24-23(15)19/h1-13H |
InChI Key |
PIARLPQDNNKGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=C4C(=CC=C6)N=C32 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C Indeno 1,2,3 Kl Acridine and Its Structural Analogues
Classical Approaches to Polycyclic Acridine (B1665455) Synthesis
The foundational methods for constructing polycyclic acridine frameworks have traditionally relied on multi-step sequences and various cyclization reactions. These classical routes, while sometimes lacking the efficiency of modern methods, have been instrumental in providing access to a wide range of acridine derivatives and establishing the fundamental principles of their synthesis.
Multi-Step Organic Reactions for Annulated Polycycles
The synthesis of complex, fused acridine systems often involves sequential, multi-step reactions. One established method is the Graebe-Ullmann thermolysis, which has been applied to the synthesis of 7H-pyrido- and 8H-quino-[4,3,2-kl]acridines. rsc.org This approach involves the thermal decomposition of 9-(1,2,3-triazol-1-yl)acridines, prepared via [3+2] cycloaddition reactions, to extrude nitrogen and form the fused ring system. rsc.orgrsc.org The optimal conditions for this cyclisation can be predicted using differential scanning calorimetry, with boiling diphenyl ether often serving as a suitable high-temperature solvent. rsc.orgrsc.org
Another significant multi-step approach is the radical cyclisation of substituted 9-anilinoacridines. rsc.org For instance, 9-anilinoacridines bearing a bromine atom on the acridine or anilino moiety can be cyclized using tributyltin hydride and AIBN to generate penta- or hexacyclic acridine systems. rsc.org The Bernthsen acridine synthesis, a classic method, involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride to yield acridines, which can then be further elaborated. pharmaguideline.com
Cyclization Reactions in Polyaromatic Ring Formation
Cyclization reactions are the cornerstone of forming the characteristic polyaromatic structure of acridines. The Friedländer synthesis is a prominent example, utilized to create fused quinoline (B57606) and acridine skeletons. researchgate.net This reaction typically involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov For example, a series of 1H-benzo[c]pyrido[2,3,4-kl]acridine derivatives were synthesized via a Friedländer-type reaction between 5-aminodihydroquinoline-4-ones and α-tetralones, using pyridinium (B92312) p-toluenesulfonate (PPTS) as the catalyst. nih.gov
Acid-mediated intramolecular electrophilic aromatic substitution (SEAr) is another key cyclization strategy. In the synthesis of aza-aromatic polycycles based on triphenylene (B110318) and acridine, a copper-catalyzed N-arylation followed by an acid-mediated cyclization served as the key steps. rsc.org Similarly, electrophile-induced cyclization of a substituted 2-(ethynyl)biphenyl can provide a phenanthrene (B1679779) skeleton, a core component of many polycyclic systems, in high to quantitative yields. mit.edu These reactions highlight the versatility of cyclization strategies in building complex polyaromatic frameworks.
Modern and Efficient Synthetic Strategies
In response to the need for more sustainable and efficient chemical processes, modern synthetic strategies have focused on one-pot reactions and transition-metal catalysis. These methods often provide higher yields, shorter reaction times, and greater atom economy compared to classical approaches.
One-Pot Multi-Component Condensation Reactions for Benzoacridine Derivatives
A widely employed MCR for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves the three-component condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and dimedone. scielo.org.mxnih.gov The reaction mechanism is thought to proceed via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael-type addition of 1-naphthylamine, and subsequent cyclization and dehydration to form the final product. scielo.org.mx A variety of catalysts have been shown to be effective for this transformation, demonstrating the robustness of this synthetic route.
Below is a table summarizing various catalytic systems used for this one-pot reaction:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | Solvent-free | 120 | 25-45 | 90-98 | scielo.org.mx |
| Fe3O4@SiO2@TAD-G2-SO3H (magnetic dendrimer) | Ethanol/Water (1:1) | 70 | 20-35 | 90-96 | nih.gov |
| [Et3NH]+[BF4]- (Ionic Liquid) | Solvent-free | 70 | 40-55 | 90-95 | jacsdirectory.com |
| Vitamin B1 | Water | Reflux | 60-120 | 85-95 | researchgate.net |
| Platinum Nanoparticles on Reduced Graphene Oxide (Pt NPs@rGO) | Water/Ethanol | Reflux | 10-25 | 90-98 | rsc.org |
Green Chemistry Approaches in Benzo[c]indeno[1,2,3-kl]acridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free, or solid-state, conditions is a cornerstone of green synthesis, as it eliminates the use of volatile and often toxic organic solvents. One-pot, three-component reactions of anilines, aldehydes, and cyclic 1,3-dicarbonyl compounds have been successfully used to produce benzo[c]acridine derivatives in good to high yields without a solvent. sid.ir In some cases, simply melting the reactants together under thermal heating is sufficient to afford the desired acridine products in nearly quantitative yields. researchgate.net This reduction in solvent use simplifies work-up procedures and lowers the environmental footprint of the synthesis. sid.irresearchgate.net
Application of Heterogeneous Solid Catalysts (e.g., SBA-Pr-SO3H)
Heterogeneous solid catalysts are highly valued in green chemistry for their ease of separation from the reaction mixture and their potential for reusability. Sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has proven to be a highly active and efficient nanoporous heterogeneous acid catalyst for the synthesis of benzo[c]acridine derivatives. scielo.org.mx This catalyst facilitates the three-component condensation of aromatic aldehydes, 1-naphthylamine, and dimedone under solvent-free conditions. scielo.org.mx The proposed mechanism suggests that SBA-Pr-SO3H acts as a proton source, activating the carbonyl group of the aldehyde, which then undergoes a Knoevenagel condensation with dimedone. scielo.org.mx A key advantage of SBA-Pr-SO3H is its reusability; it can be recovered by simple filtration and reused for several cycles without a significant drop in its catalytic activity. scielo.org.mxijcce.ac.irorgchemres.org
| Catalyst Reusability of SBA-Pr-SO3H in Benzo[c]acridine Synthesis orgchemres.org | |
| Run | Yield (%) |
| 1st | 98 |
| 2nd | 97 |
| 3rd | 93 |
| 4th | 90 |
Microwave and Ultrasound Irradiation Techniques
The use of non-conventional energy sources like microwave and ultrasound irradiation can dramatically accelerate reaction rates and improve yields in organic synthesis.
Microwave-assisted synthesis has been shown to be a highly effective method for producing acridinedione derivatives. azom.com In a solvent-free, one-pot process, these compounds can be obtained in very high yields (80-90%) within minutes. azom.com The rapid and uniform heating provided by microwaves can significantly shorten reaction times compared to conventional thermal methods. azom.comrsc.org
Ultrasound irradiation promotes reactions through acoustic cavitation, the formation and collapse of microscopic bubbles that create localized zones of high pressure and temperature. azom.com This high pressure is particularly favorable for condensation reactions. azom.com While generally more efficient than conventional heating, the effects of ultrasound in the synthesis of acridinediones are typically not as pronounced as those seen with microwave irradiation. azom.com
| Comparison of Synthetic Methods for Acridinediones azom.com | ||
| Method | Time | Yield (%) |
| Thermal | 8 hours | 70-80 |
| Ultrasound | 2 hours | 70-85 |
| Microwave | 2 minutes | 80-90 |
Catalytic Systems in Complex Acridine Synthesis
The selection of an appropriate catalyst is crucial for the efficient synthesis of complex acridine frameworks. A wide range of catalysts, from simple organic molecules to complex nanomaterials, have been employed. ingentaconnect.com
Organic Catalysts (e.g., L-Proline)
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, represents an environmentally benign alternative to traditional metal-based catalysts. researchgate.net The naturally occurring amino acid L-proline is a versatile and efficient organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds like pyridines. dntb.gov.ua L-proline effectively catalyzes the multi-component Hantzsch reaction to produce polyhydroquinoline derivatives. dntb.gov.ua This type of condensation is analogous to those used for acridine synthesis. The proposed mechanism involves the formation of an enamine intermediate from the reaction of L-proline with a dicarbonyl compound, which then participates in the key bond-forming steps. wikipedia.org The use of L-proline is advantageous due to its low toxicity, low cost, and biodegradability. researchgate.net
Metal-Mediated and Metal-Free Protocols
The construction of the complex and highly condensed this compound framework and its structural analogues is a significant synthetic challenge. Chemists have developed both metal-mediated and metal-free strategies to access these polycyclic aromatic systems. These methods often involve multi-component reactions that efficiently build molecular complexity in a single step.
Metal-free protocols provide an alternative route, often relying on acidic or basic catalysis or thermal conditions to promote cyclization. The Friedländer annulation is a classic and powerful metal-free method for constructing quinoline and acridine rings. For instance, the synthesis of the 1H-benzo[c]pyrido[2,3,4-kl]acridine skeleton, a close analogue, is achieved through a Friedländer-type reaction between 5-aminodihydroquinoline-4-ones and α-tetralones. researchgate.netnih.gov This reaction is effectively catalyzed by pyridinium p-toluenesulfonate (PPTS) under azeotropic conditions, with optimized yields requiring temperatures of at least 90°C. researchgate.netnih.gov Similarly, sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous solid acid catalyst, has been used for the one-pot, solvent-free synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mx This green chemistry approach involves the three-component reaction of aromatic aldehydes, dimedone, and 1-naphthylamine, proceeding in short reaction times with excellent yields. scielo.org.mx
The choice between metal-mediated and metal-free protocols often depends on the desired substitution pattern, substrate availability, and tolerance of functional groups.
| Catalyst/Reagent | Reactants | Product Type | Conditions | Yield (%) | Ref |
| Fe₃O₄@SiO₂@TAD-G₂-SO₃H | Aromatic aldehyde, 1,3-indanedione, 1-naphthylamine | Benzo[h]indeno[1,2-b]quinolin-8-one | EtOH/H₂O (1:1), 70°C | 90-96 | nih.gov |
| Palladium Catalyst | Dihalonaphthalenes, Diphenylamines | Benzo[kl]acridine | One-pot N-H/C-H coupling | up to 95 | rsc.org |
| Pyridinium p-toluenesulfonate (PPTS) | 5-Aminodihydroquinoline-4-ones, α-Tetralones | 1H-Benzo[c]pyrido[2,3,4-kl]acridine | Azeotropic, >90°C | - | researchgate.netnih.gov |
| SBA-Pr-SO₃H | Aromatic aldehydes, Dimedone, 1-naphthylamine | Tetrahydrobenzo[c]acridin-8(9H)-one | Solvent-free, 140°C | Excellent | scielo.org.mx |
Synthesis of Substituted and Derivatized Benzo[c]indeno[1,2,3-kl]acridines
The synthesis of substituted and derivatized versions of this compound is crucial for tuning its physicochemical and biological properties. Synthetic strategies are often designed to allow for the introduction of a wide variety of functional groups onto the core polycyclic structure.
A prominent strategy for creating diversity is through multi-component reactions where one of the starting materials can be easily varied. For example, in the synthesis of benzo[c]acridine and indenoquinoline derivatives, a range of substituted aromatic aldehydes can be employed to generate a library of products with different functionalities on the phenyl group. nih.govscielo.org.mx This approach allows for the incorporation of electron-donating or electron-withdrawing groups, which can significantly impact the electronic properties of the final molecule.
More targeted synthetic routes have been developed to introduce specific functionalities at desired positions. The synthesis of the benzo[c]pyrido[2,3,4-kl]acridine skeleton, for example, has been achieved with various substituents, including acyl, aminoacyl, methoxy (B1213986), and aminoalkoxy groups on the aromatic rings. researchgate.netnih.gov This was accomplished by preparing the requisite substituted 5-aminodihydroquinoline-4-ones and reacting them with appropriate α-tetralones via a Friedländer-type reaction. researchgate.netnih.gov This modular approach provides precise control over the placement of substituents.
The synthesis of substituted indenes also serves as a critical starting point for building derivatized fused heterocyclic systems. rsc.org By first constructing a functionalized indene (B144670), these substituents can be carried through subsequent cyclization steps to yield the final derivatized polycyclic compound.
| Precursor/Reactant | Method | Introduced Substituents | Product Skeleton | Ref |
| Substituted Aromatic Aldehydes | One-pot condensation with 1-naphthylamine and dimedone/1,3-indanedione | Varied aryl substituents | Benzo[c]acridin-8(9H)-one / Benzo[h]indeno[1,2-b]quinolin-8-one | nih.govscielo.org.mx |
| Substituted 5-Aminodihydroquinoline-4-ones | Friedländer-type reaction with α-tetralones | Acyl, aminoacyl, methoxy, aminoalkoxy | 1H-Benzo[c]pyrido[2,3,4-kl]acridine | researchgate.netnih.gov |
Challenges in the Synthesis of Highly Condensed Polycyclic Systems
The synthesis of large, highly condensed polycyclic systems like this compound is fraught with significant challenges that test the limits of modern synthetic chemistry. These challenges stem from the inherent properties of these large, planar, and often rigid molecules.
A primary and pervasive issue is the poor solubility of the starting materials, intermediates, and final products. acs.org As the polycyclic system grows in size, the intermolecular π-π stacking interactions become stronger, leading to decreased solubility in common organic solvents. This insolubility complicates reaction setup, monitoring, purification, and characterization. acs.org Chemists sometimes resort to using high-boiling point solvents or performing reactions under heterogeneous or solvent-free conditions to overcome this, though this can lead to other issues like thermal degradation. scielo.org.mx
Another major challenge is the potential for unwanted side reactions and rearrangements under the often harsh conditions required for cyclization, such as high temperatures or strong acids. acs.org The Scholl reaction, a common method for forming aryl-aryl bonds via oxidative cyclodehydrogenation, is known to sometimes yield rearranged products. Furthermore, achieving regiochemical control during the final ring-closing steps can be difficult, potentially leading to a mixture of isomers that are challenging to separate.
The introduction of substituents can also present difficulties. While necessary for tuning properties, bulky substituents can cause steric hindrance, preventing the molecule from achieving the planarity required for the final cyclization steps. mdpi.com These steric clashes can lead to lower yields or prevent the reaction from proceeding altogether. The electronic effects of substituents must also be carefully considered, as they can deactivate or over-activate certain positions on the aromatic core, leading to a lack of reactivity or poor selectivity. mdpi.com
Finally, the characterization of these large, often insoluble, molecules can be non-trivial. Techniques like NMR spectroscopy may be hampered by low solubility, and mass spectrometry may require specialized ionization techniques such as laser desorption/ionization to successfully analyze the compounds. acs.org
| Challenge | Description | Consequence | Potential Mitigation |
| Poor Solubility | Strong π-π stacking in large aromatic systems reduces solubility in common solvents. | Difficulties in reaction, purification, and characterization. | Use of high-boiling solvents, solvent-free conditions, or introduction of solubilizing groups. |
| Side Reactions/Rearrangements | Harsh reaction conditions (e.g., high temperature, strong acid) can lead to unintended products. | Reduced yields, complex product mixtures, and difficult purification. | Development of milder, more selective catalytic methods. |
| Steric Hindrance | Bulky substituents can prevent the necessary planar conformation for cyclization. | Low or no yield of the desired product. | Strategic placement of smaller functional groups or use of longer, flexible chains. |
| Electronic Effects | Substituents can unfavorably alter the electronic nature of the molecule. | Lack of reactivity or poor regioselectivity in key bond-forming steps. | Careful selection of substituents based on electronic properties. |
| Characterization | Low solubility can make analysis by standard techniques like NMR difficult. | Incomplete or ambiguous structural confirmation. | Use of specialized techniques like solid-state NMR or laser desorption/ionization mass spectrometry. |
Advanced Spectroscopic and Structural Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For complex aza-PAHs like Benzo[c]indeno[1,2,3-kl]acridine, ¹H and ¹³C NMR spectra reveal the number of unique protons and carbons and provide insights into their chemical environment and connectivity.
In ¹H NMR, the chemical shifts of the aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effects of the polycyclic aromatic system. The exact positions and coupling patterns (splitting) of these signals would allow for the assignment of protons on the different rings of the structure.
In ¹³C NMR, the numerous carbon atoms of the fused ring system would produce a complex spectrum. Aromatic and quaternary carbons would resonate in the δ 110-155 ppm range. The carbon atoms adjacent to the nitrogen atom would likely experience a distinct chemical shift compared to their counterparts in the all-carbon analogue, indeno[1,2,3-cd]pyrene.
For instance, in the characterization of a related derivative, 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one, ¹H and ¹³C NMR were used for full structural assignment. scielo.org.mx The data obtained provided definitive evidence of the compound's structure. scielo.org.mx
Table 1: Representative NMR Data for a Substituted Tetrahydrobenzo[c]acridine Derivative
| Analysis | Compound | Solvent | Observed Chemical Shifts (δ, ppm) |
| ¹H NMR | 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | DMSO-d₆ | 9.28 (s, 1H, NH), 7.06-8.06 (m, 9H, ArH), 5.79 (s, 1H, CH), 2.64-2.90 (m, 2H, CH₂), 2.21 (d, 1H, CH₂), 2.03 (d, 1H, CH₂), 1.06 (s, 3H, CH₃), 1.00 (s, 3H, CH₃) scielo.org.mx |
| ¹³C NMR | 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | DMSO-d₆ | 193.51, 152.54, 148.98, 132.59, 131.66, 130.32, 129.00, 128.71, 128.35, 128.28, 128.12, 126.61, 126.13, 126.10, 123.17, 122.24, 121.45, 119.95, 106.84, 50.11, 38.34, 32.22, 29.26, 26.92 scielo.org.mx |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
Electron Ionization Mass Spectrometry (EIMS) would show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. The fragmentation pattern would be characterized by the loss of small, stable neutral molecules or radicals, although extensive fragmentation is less common for such robust polycyclic structures. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of PAHs and their derivatives, allowing for separation and identification of components in a mixture. nih.govnih.gov Studies on benz[c]acridine (B1195844) have utilized GC/MS to investigate its metabolism. nih.gov
Table 2: Representative Mass Spectrometry Data for Related Polycyclic Compounds
| Technique | Compound | Key Findings (m/z) |
| EIMS | 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one | The report indicates EIMS data was collected, confirming the utility of the technique for this class of compounds. scielo.org.mx |
| GC-MS | Indeno[1,2,3-cd]pyrene | Molecular Ion (M⁺): 276. Other major peaks: 138, 137. nih.gov |
| GC-MS | Benz[c]acridine | Utilized for metabolic studies, identifying metabolites based on their mass-to-charge ratios. nih.gov |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. nih.govnih.gov
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would give rise to a series of sharp bands in the 1450–1650 cm⁻¹ region. A particularly strong feature between 1480 and 1515 cm⁻¹ has been noted as characteristic for some polycyclic aromatic nitrogen heterocycles (PANHs). researchgate.net The C-H out-of-plane (oop) bending vibrations, found in the 700–900 cm⁻¹ region, are highly diagnostic of the substitution pattern on the aromatic rings. The insertion of a nitrogen atom into the polycyclic framework typically causes shifts in these C-H bending motions. researchgate.net
Table 3: Characteristic IR Absorption Regions for Aza-Polycyclic Aromatic Hydrocarbons
| Vibrational Mode | Compound Class | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | PANHs | > 3000 | Confirms the presence of aromatic C-H bonds. nih.gov |
| C=C and C=N Stretch | Acridine (B1665455) Derivatives | 1450 - 1650 | Skeletal vibrations of the fused aromatic system. researchgate.net |
| C-H In-Plane Bend | Acridine Series | 1100 - 1350 | In-plane deformations of C-H bonds. researchgate.net |
| C-H Out-of-Plane Bend | Acridine Series | 700 - 900 | Highly characteristic of the number of adjacent hydrogens on the rings. researchgate.net |
The extensive π-conjugated system of this compound is expected to give rise to strong absorptions in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. usra.edu The UV-Vis spectrum is typically complex, with multiple absorption bands corresponding to π-π* electronic transitions. The position and intensity of these bands are sensitive to the size and topology of the aromatic system. For large PAHs, absorption can extend into the visible region. usra.edu
Many large PAHs and aza-PAHs are highly fluorescent, emitting light after being electronically excited. researchgate.netnih.gov Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure of the molecule. The emission spectrum is typically a mirror image of the lowest-energy absorption band. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The analysis of fluorescence excitation-emission matrices can be a powerful tool for identifying components in complex mixtures. nih.gov Acridine derivatives are known to exhibit significant fluorescence, a property that is often modulated by their interaction with other molecules, such as DNA. nih.gov
Table 4: Representative Photophysical Data for Related Aromatic Systems
| Technique | Compound Class | Excitation/Absorption Maxima (nm) | Emission Maxima (nm) |
| UV-Vis Absorption | Acridine Derivatives | ~300 - 500 | N/A |
| Fluorescence | Solid State PAHs | 350 - 450 (for visible fluorescence) | Varies widely with structure |
| Fluorescence | Acridine Derivatives | ~280 (for HSA binding studies) | ~340 (HSA), ~375 (HSA-acridine complex) nih.gov |
X-ray Crystallography for Precise Molecular Architecture Determination
While spectroscopic methods determine connectivity, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. youtube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The analysis yields a precise electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
Table 5: Example of X-ray Crystallography Data for a Complex Heterocyclic Compound
| Parameter | Compound: A substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Parameters | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å |
| α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For aza-PAHs, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. mdpi.comnih.gov
HPLC, particularly in reversed-phase mode (RP-HPLC) using columns like C18 or phenyl-phases, is highly effective for separating complex mixtures of PAHs based on their hydrophobicity. diva-portal.orgui.ac.id A gradient elution with solvents such as acetonitrile (B52724) and water is often employed. Detection is typically achieved using UV-Vis diode-array detectors (DAD) and fluorescence detectors (FLD), the latter offering high sensitivity and selectivity for fluorescent compounds like this compound. nih.gov
GC is also widely used, especially when coupled with a mass spectrometer (GC-MS). This method provides excellent separation for volatile and thermally stable compounds. Capillary columns with nonpolar stationary phases are standard for PAH analysis. mdpi.com Both HPLC and GC are crucial for monitoring reaction progress, isolating the final product, and verifying its purity to a high degree.
Theoretical and Computational Investigations of Benzo C Indeno 1,2,3 Kl Acridine
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These methods are essential for understanding and predicting molecular behavior without the need for empirical data.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular and versatile method, offering a good balance between accuracy and computational cost.
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The MEP map shows regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding in a molecule. wikipedia.org It examines the delocalization of electron density from filled "Lewis-type" orbitals (bonds and lone pairs) to empty "non-Lewis-type" orbitals (antibonding and Rydberg orbitals). wikipedia.org This delocalization, often described as hyperconjugation, is a key factor in the stabilization of a molecule. The analysis provides information on charge transfer interactions and their energetic significance, offering insights into the molecule's electronic structure and stability. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It is a primary method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths). This information is crucial for understanding the optical properties of a compound, such as its color and its potential use in applications like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.
Calculation of Chemical Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Global Hardness (η): A measure of the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Non-Linear Optical (NLO) Activity Prediction via First Hyperpolarizability Calculations
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a material is its ability to alter the properties of light passing through it, a phenomenon that is dependent on the molecular structure and electronic properties of the constituent molecules. For organic molecules like Benzo[c]indeno[1,2,3-kl]acridine, the NLO activity is primarily determined by the first hyperpolarizability (β), a measure of the second-order NLO response.
Computational chemistry provides a powerful tool for predicting the NLO properties of molecules before their synthesis. The first hyperpolarizability can be calculated using quantum mechanical methods such as ab initio Hartree-Fock and Density Functional Theory (DFT). nih.gov These calculations can reveal how modifications to the molecular structure, such as the addition of electron-donating or electron-withdrawing groups, can enhance the NLO response.
For acridine-based chromophores, studies have shown that the first hyperpolarizability is sensitive to the computational method and basis set used. nih.gov For instance, calculations on acridine-benzothiazolylamine chromophores have demonstrated significant second-order molecular nonlinearity, with β values in the range of 60.2-137.0 x 10⁻³⁰ esu. nih.gov These findings suggest that the extended π-conjugated system of this compound, with its fused aromatic rings and nitrogen heteroatom, likely possesses significant NLO activity. The presence of the indenone moiety could further influence the electronic distribution and enhance the NLO response.
The following table illustrates typical first hyperpolarizability values for related acridine (B1665455) derivatives, providing a reference for the potential NLO activity of this compound.
| Compound | Calculated First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| 2-nitro-6-(piperid-1-yl) acridine | 60.2 |
| 6-(benzothiazol-2-yl-amino)-2-nitro-acridine | 137.0 |
Table 1: Calculated first hyperpolarizability values for representative acridine derivatives. Data sourced from ab initio Hartree-Fock calculations. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For a large and complex molecule like this compound, MD simulations can be particularly insightful. For example, MD simulations have been used to study the interaction of structurally related polycyclic aromatic hydrocarbons, such as benzo[a]pyrene (B130552) metabolites, with DNA. nih.gov These simulations can reveal how the molecule intercalates into the DNA helix and the specific interactions that stabilize the complex. nih.gov
In the context of this compound, MD simulations could be employed to:
Explore conformational flexibility: Identify the most stable conformations of the molecule and the energy barriers between them.
Simulate interactions with biological targets: Model the binding of this compound to proteins or nucleic acids, which is crucial for understanding its potential biological activity.
Predict material properties: In the solid state, MD simulations can provide insights into crystal packing and the resulting material properties.
The results of MD simulations are often visualized as trajectories that show the movement of each atom over the simulation time, providing a dynamic and intuitive understanding of the molecule's behavior.
Structure-Reactivity Relationships from Computational Models
Computational models are invaluable for establishing structure-reactivity relationships, which explain how the chemical structure of a molecule influences its reactivity. For polycyclic aromatic compounds, these relationships are crucial for understanding their chemical transformations and potential environmental fate.
Studies on the structurally related benzo[c]phenanthrene (B127203) skeleton have utilized computational models to investigate electrophilic substitution reactions. dntb.gov.ua These models can predict the most likely sites of reaction and the stability of the resulting intermediates. By calculating properties such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies, researchers can gain a detailed understanding of the molecule's reactivity.
For this compound, computational models could be used to:
Predict sites of electrophilic and nucleophilic attack: The nitrogen atom in the acridine core and the electron distribution across the fused ring system will dictate its reactivity.
Calculate reaction energies and activation barriers: This information can help in designing synthetic routes to new derivatives.
Understand the mechanism of action: If the molecule exhibits biological activity, computational models can help elucidate the underlying chemical mechanisms.
Computational Design Principles for Novel this compound Architectures
The insights gained from theoretical and computational investigations can be leveraged to design novel this compound architectures with tailored properties. This computational-guided design process can significantly accelerate the discovery of new materials and therapeutic agents.
For instance, based on the understanding of structure-NLO property relationships, new derivatives with enhanced NLO activity can be designed by strategically placing electron-donating and electron-withdrawing groups on the this compound scaffold. Similarly, the design of new anticancer agents based on the benzo[c]acridine-dione core has been guided by computational docking studies to predict their binding affinity to biological targets like tubulin. nih.gov
The general principles for the computational design of novel this compound architectures include:
Targeted property enhancement: Modifying the core structure to optimize a specific property, such as NLO activity, fluorescence, or biological activity.
Structure-based drug design: Using the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity.
Combinatorial library design: Computationally generating and evaluating a large number of virtual derivatives to identify the most promising candidates for synthesis.
The synthesis of various benzo[c]acridine derivatives has been reported, providing a foundation for the creation of these novel architectures. scielo.org.mxresearchgate.netrsc.orgresearchgate.net The synergy between computational design and synthetic chemistry holds the key to unlocking the full potential of the this compound scaffold.
Chemical Reactivity and Mechanistic Studies of Benzo C Indeno 1,2,3 Kl Acridine
Reaction Pathways and Transformation Mechanisms
The reactivity of Benzo[c]indeno[1,2,3-kl]acridine is governed by the intricate interplay of its fused aromatic and heterocyclic rings. Understanding its transformation mechanisms involves examining the behavior of its core structures.
Oxidation and Reduction Pathways of the Acridine (B1665455) Core
The acridine core within the this compound structure is susceptible to both oxidation and reduction, which can significantly alter its electronic properties and reactivity.
Oxidation of acridine derivatives can lead to the formation of acridones, which are of significant interest in medicinal chemistry. In a related context, the oxidation of 9,10-dihydro-9-phenylacridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) results in the formation of 9-phenylacridine (B188086) in a 71% yield. acs.org This suggests a potential pathway for the aromatization of a partially reduced acridine core.
Reduction of the acridine moiety can also occur. While specific studies on this compound are limited, the behavior of related acridine compounds provides valuable insights. For instance, the reduction of acridine can yield acridan (9,10-dihydroacridine), which can serve as a hydride donor in various chemical reactions. The precise nature of the reduction products will depend on the reducing agent and reaction conditions employed.
Substitution Reactions and Regioselectivity
Substitution reactions on the this compound skeleton are expected to be highly regioselective due to the electronic nature of the fused ring system.
In the context of acridine, zincate-mediated arylation has been shown to be a chemoselective method for introducing substituents at the C9 position. acs.org Specifically, the reaction of acridine with certain lithium zincates under microwave irradiation (125 °C for 20 minutes) affords 9,10-dihydro-9-phenylacridine in a high yield of 95%. acs.org This is a significant improvement over traditional transition-metal-catalyzed methods that require much longer reaction times. acs.org This high regioselectivity at the C9 position is a key feature of acridine reactivity.
The regiochemistry of intramolecular cyclization can also be condition-dependent, as seen in the synthesis of benzo[b]selenophenes from 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov In the presence of an oxidant, the reaction proceeds via an oxidative nucleophilic substitution of hydrogen (SNArH). nih.gov However, in the absence of an oxidant, the pathway shifts to a nucleophilic aromatic substitution of a halogen (SNArCl). nih.gov These findings highlight how reaction conditions can dictate the position of substitution in complex aromatic systems.
Nucleophilic Dearomatization Processes of Acridine Analogues
Nucleophilic dearomatization is a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. This process is particularly relevant for nitrogen-containing heterocycles like acridine and its analogues.
The dearomatization of N-heteroarenes can be challenging due to the resonance stabilization of the aromatic core. acs.org However, transition metal catalysis, particularly with copper, has emerged as a successful approach. acs.org Chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without the need for pre-activation of the heterocycle or pre-formation of the nucleophile. acs.orgnih.gov This method has been shown to be highly enantioselective for the 1,4-dearomatization of pyridines and pyridazines. dicp.ac.cn
A plausible mechanism for this copper-catalyzed dearomatization involves the formation of a complex between the pyridine (B92270) and the copper catalyst, followed by the generation of an organocopper nucleophile which then adds to the activated pyridine ring. acs.orgnih.gov This process generates an N-silylated dihydropyridine (B1217469) intermediate that can be further derivatized. acs.org The dearomatization of acridinium, quinolinium, and isoquinolinium salts with chiral enamine nucleophiles has also been developed. mdpi.com
Cascade Reactions in Indenopyridine Synthesis as a Model
Cascade reactions, which involve a series of intramolecular transformations, offer an efficient route to complex molecules from simple starting materials. The synthesis of indenopyridine derivatives provides a relevant model for understanding potential cascade pathways that could be applied to the synthesis of this compound.
A one-pot, three-component condensation reaction of aromatic aldehydes, 1-naphthylamine (B1663977), and dimedone can be used to synthesize benzo[c]acridine derivatives. scielo.org.mx This reaction proceeds efficiently under solvent-free conditions using a solid acid catalyst (SBA-Pr-SO3H). scielo.org.mx The method is notable for its high yields, simple work-up, and tolerance of various functional groups on the aromatic aldehyde. scielo.org.mx
Another example is the cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones, which can selectively produce either indenodihydropyridines or indenopyridines depending on the solvent and temperature. nih.govacs.orgnih.gov In ethanol, the reaction yields indenodihydropyridines, while in refluxing 1,4-dioxane, indenopyridine compounds are formed. nih.govacs.orgnih.gov This highlights the tunability of cascade reactions to achieve different structural outcomes. These reactions are characterized by their mild conditions, high atom economy, and good yields. nih.govacs.orgnih.gov
The development of cascade reactions is a significant area of organic synthesis, offering elegant and efficient pathways to complex molecular architectures. capes.gov.br
Investigation of Catalytic Influence on this compound Reactivity
The reactivity of this compound can be significantly influenced by the presence of catalysts. Catalysts can lower the activation energy of reactions, enabling transformations that would otherwise be difficult or impossible.
Palladium-catalyzed domino synthesis has been employed for the efficient one-pot N-H/C-H coupling to prepare benzo[kl]acridines from commercially available dihalonaphthalenes and diphenylamines, achieving yields of up to 95%. rsc.org
In the synthesis of benzo[c]acridine derivatives, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has been used as a nanoporous acid catalyst in a one-pot, three-component condensation reaction. scielo.org.mx This heterogeneous catalyst offers advantages such as high efficiency, reusability, and environmentally friendly conditions. scielo.org.mx The use of this catalyst under solvent-free conditions at 140 °C leads to excellent yields of the desired products. scielo.org.mx
Furthermore, the regioselective synthesis of benzo[c]pyrazolo acs.orgnih.govnaphthyridines has been achieved through a multi-component "on-water" reaction, which is an environmentally benign approach. nih.gov This reaction proceeds without the need for a transition metal catalyst and involves Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization steps to afford the target compounds in good to excellent yields. nih.gov
The table below summarizes the catalytic conditions for the synthesis of related acridine derivatives.
| Catalyst | Reactants | Product | Yield (%) | Conditions |
| Palladium | Dihalonaphthalenes, Diphenylamines | Benzo[kl]acridines | up to 95 | One-pot, domino synthesis |
| SBA-Pr-SO3H | Aromatic aldehydes, 1-Naphthylamine, Dimedone | Benzo[c]acridine derivatives | High | Solvent-free, 140 °C |
| None (on-water) | Isatin, Malononitrile, 3-Aminopyrazole | Benzo[c]pyrazolo acs.orgnih.govnaphthyridines | Good to Excellent | Reflux in H2O, then NaOH |
Photorearrangement Studies of Related Azatriptycenes to Indeno[1,2,3-kl]acridine
Photochemical reactions can induce unique molecular rearrangements that are not accessible through thermal methods. While direct photorearrangement studies on this compound are not extensively documented, the behavior of structurally related azatriptycenes provides a strong indication of potential photochemical pathways.
Azatriptycenes, which contain a rigid three-bladed propeller-like structure, are known to undergo photorearrangements. These transformations often involve the cleavage and formation of new bonds, leading to significant structural changes. It is plausible that irradiation of a suitable azatriptycene precursor could lead to the formation of the indeno[1,2,3-kl]acridine ring system through a series of photochemical steps.
The specific mechanism of such a photorearrangement would likely involve excited state intermediates and could proceed through various pathways, including diradical or zwitterionic species. The outcome of the photoreaction would be highly dependent on the substitution pattern of the azatriptycene and the wavelength of light used for irradiation. Further research in this area could open up new synthetic routes to this compound and its derivatives.
Structure-Reactivity Correlations in Condensed Acridine Systems
The chemical reactivity of condensed acridine systems, such as this compound, is intricately linked to their electronic and steric properties. The fusion of additional rings to the acridine core significantly influences the electron distribution, aromaticity, and accessibility of reactive sites within the molecule. Understanding these structure-reactivity relationships is crucial for predicting the behavior of these compounds in chemical reactions and for designing new derivatives with tailored properties.
The introduction of substituents to the polycyclic framework further modulates reactivity. The nature and position of these substituents can either enhance or diminish the reactivity of the acridine system towards electrophilic or nucleophilic attack. These effects are often quantifiable and can be correlated with various experimental and computational parameters.
Influence of Annulated Ring Systems
Substituent Effects on Reactivity
The electronic effects of substituents on the reactivity of aromatic systems are well-documented and can often be quantified using the Hammett equation. libretexts.org This equation relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. For condensed acridine systems, the principles of the Hammett equation can be applied to understand how different functional groups alter the reactivity of the molecule.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density of the aromatic system, thereby activating it towards electrophilic substitution. diva-portal.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density, deactivating the ring towards electrophiles but making it more susceptible to nucleophilic attack.
The position of the substituent is also critical. A substituent's effect is most pronounced at the ortho and para positions relative to its point of attachment due to the direct resonance interactions. In meta positions, the effect is primarily inductive. In large, condensed systems like this compound, these effects can be transmitted across the fused rings, influencing reactivity at distant sites.
Spectroscopic and Electrochemical Correlations
Spectroscopic techniques provide valuable insights into the electronic structure of molecules and can be used to correlate structure with reactivity. For instance, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electron density around the nuclei. The introduction of substituents can cause predictable upfield or downfield shifts in the ¹H and ¹³C NMR spectra, which can be correlated with their electronic effects. nih.govmdpi.com
Similarly, Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of substituents. Generally, increased conjugation and the presence of electron-donating groups lead to a bathochromic (red) shift in the absorption spectrum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This smaller HOMO-LUMO gap often correlates with higher reactivity.
Electrochemical methods, such as cyclic voltammetry, can be used to determine the oxidation and reduction potentials of these compounds. These potentials are directly related to the energies of the HOMO and LUMO, respectively, and provide a quantitative measure of the ease with which the molecule can be oxidized or reduced. This data is invaluable for understanding the reactivity of these compounds in redox reactions.
| Compound Series | Substituent (R) | ¹³C NMR Chemical Shift (ppm) of C-X* | λ_max (nm) |
| Substituted Benzo[c]acridines | -H | 145.2 | 365 |
| -CH₃ | 144.8 | 370 | |
| -OCH₃ | 143.5 | 382 | |
| -Cl | 145.9 | 368 | |
| -NO₂ | 147.1 | 395 |
*Note: C-X refers to the carbon atom to which the substituent is attached. Data is illustrative and compiled from general principles and related systems.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Acridine | -5.89 | -1.21 | 4.68 |
| Benz[a]acridine | -5.75 | -1.45 | 4.30 |
| Dibenzo[c,h]acridine | -5.68 | -1.62 | 4.06 |
*Note: Data is based on computational studies of related aza-aromatic systems.
These correlations between structure, spectroscopic properties, and reactivity are powerful tools in the study of condensed acridine systems. By systematically modifying the structure and observing the resulting changes in physical and chemical properties, a deeper understanding of the underlying mechanistic principles can be achieved. This knowledge is essential for the rational design of new materials and molecules with specific desired functions.
Advanced Functionalization and Derivatization Strategies
Tailoring Substituents for Modulated Electronic Properties
The introduction of various substituent groups onto the benzo[c]indeno[1,2,3-kl]acridine core can significantly alter its electronic landscape. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the compound's absorption and emission spectra, as well as its electrochemical behavior.
While direct studies on the systematic variation of substituents on the this compound skeleton are not extensively documented, valuable insights can be drawn from closely related N-heterocyclic aromatic compounds. For instance, studies on substituted benzo[e] Current time information in Kuala Lumpur, MY.scielo.org.mxresearchgate.nettriazines have demonstrated that a wide array of functional groups can be introduced at specific positions. researchgate.netnih.gov These include alkyl, aryl, heteroaryl, cyano, and alkoxy groups, each imparting distinct electronic effects. researchgate.netnih.gov Spectroscopic investigations, supported by density functional theory (DFT) calculations on these systems, have revealed a strong correlation between the substituent's electronic character and the resulting photophysical properties. researchgate.netnih.gov It is anticipated that similar principles apply to the this compound framework, where the strategic placement of substituents can be used to fine-tune its electronic characteristics for specific applications.
Peripheral Functionalization of the this compound Skeleton
The peripheral functionalization of the this compound skeleton involves the chemical modification of the outer aromatic rings. This can be achieved through various synthetic methodologies, allowing for the introduction of a diverse range of functional groups. These modifications not only influence the electronic properties but can also enhance solubility, promote self-assembly, and provide sites for further chemical transformations.
Research on the synthesis of benzo[c]acridine derivatives, a structurally related class of compounds, has showcased the feasibility of introducing a variety of substituents onto the aromatic backbone. scielo.org.mxresearchgate.net These methods often employ multi-component reactions that can tolerate a wide array of functional groups, including methyl, methoxy (B1213986), nitro, hydroxyl, and halides. scielo.org.mx Such synthetic strategies provide a foundation for the potential peripheral functionalization of the more complex this compound system. The ability to introduce these groups opens up possibilities for creating a library of derivatives with tailored properties.
Formation of Complexes with Transition Metals (e.g., Palladium)
The nitrogen atom embedded within the acridine (B1665455) core of this compound presents a potential coordination site for transition metals. The formation of metal complexes can lead to novel materials with interesting photophysical, catalytic, and magnetic properties. Palladium, in particular, is a versatile metal that readily forms complexes with N-heterocyclic ligands and is often employed in catalytic cross-coupling reactions.
A facile, one-pot method for the synthesis of benzo[kl]acridine derivatives has been developed, which relies on a palladium-catalyzed domino synthesis. rsc.org This process involves the coupling of dihalonaphthalenes with diphenylamines, where palladium catalysts are crucial for both the amination and the subsequent C-H activation steps. rsc.org While this research focuses on the synthesis of the acridine ligand itself, it highlights the intimate interaction between the acridine framework and palladium during the catalytic cycle. The development of stable, well-defined palladium complexes with this compound could pave the way for their use as catalysts or as building blocks for supramolecular assemblies.
Synthesis of Novel Heteroacene-Based Materials (e.g., Organic Semiconductors, Photovoltaic Cells)
The extended π-conjugated system and the presence of a heteroatom make this compound a promising candidate for the development of novel organic electronic materials. Acridine derivatives, in general, have been explored for their potential in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.net
Future Research Directions and Unexplored Avenues in Benzo C Indeno 1,2,3 Kl Acridine Chemistry
Development of More Sustainable and Scalable Synthetic Routes
The synthesis of complex aza-PAHs like Benzo[c]indeno[1,2,3-kl]acridine has traditionally relied on multi-step classical methods that often lack efficiency and generate significant chemical waste. A primary focus of future research will be the development of more sustainable and scalable synthetic protocols.
Modern synthetic strategies that have proven effective for other aza-PAHs could be adapted for the construction of the this compound core. These include one-pot multi-component reactions that increase atom economy and reduce purification steps. scielo.org.mxnih.gov For instance, the use of heterogeneous catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), has been shown to be an efficient, green, and reusable option for the synthesis of benzo[c]acridine derivatives under solvent-free conditions. scielo.org.mx Another promising approach is the merger of metal catalysis with electrosynthesis, which utilizes traceless electrons as a green oxidant, thereby avoiding the stoichiometric use of toxic and waste-generating oxidants like copper(II) and silver(I) salts. nih.gov Rhodium-catalyzed electrochemical domino annulations, for example, have been successfully employed for the modular synthesis of aza-PAHs. nih.govbohrium.com
Furthermore, transition-metal-catalyzed cross-coupling and annulation reactions offer a powerful tool for the construction of the indenofluorene and acridine (B1665455) moieties within the target molecule. acs.orgrsc.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, has been efficiently used to prepare the related benzo[c]pyrido[2,3,4-kl]acridine skeleton and could be adapted for the final cyclization step to form the this compound system. researchgate.net
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Related Examples |
| Heterogeneous Catalysis | Use of reusable catalysts, solvent-free conditions, high yields, and simple work-up procedures. scielo.org.mx | One-pot synthesis of benzo[c]acridine derivatives using SBA-Pr-SO3H. scielo.org.mx |
| Metalla-electrocatalysis | Sustainable approach using electricity as a green oxidant, avoiding toxic metal oxidants. nih.gov | Rhoda-electrocatalyzed domino C-H annulations for aza-PAH synthesis. nih.govbohrium.com |
| Domino Reactions | Efficient one-pot synthesis through a cascade of reactions, increasing molecular complexity rapidly. rsc.org | Palladium-catalyzed domino synthesis of benzo[kl]acridines. rsc.org |
| Friedländer Annulation | A reliable method for constructing the acridine core from appropriate amino-ketone precursors. researchgate.net | Synthesis of the benzo[c]pyrido[2,3,4-kl]acridine skeleton. researchgate.net |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound remains largely unexplored. The complex interplay of the electron-rich and electron-deficient regions of this large π-system, combined with the reactivity of the nitrogen heteroatom, presents a fertile ground for discovering novel chemical transformations.
Future investigations should focus on the selective functionalization of the this compound core. C-H activation strategies, which are becoming increasingly sophisticated, could allow for the direct introduction of functional groups at specific positions, bypassing the need for pre-functionalized starting materials. The embedded nitrogen atom can also serve as a handle for derivatization, or it can direct the regioselectivity of electrophilic substitution reactions.
Furthermore, the extended π-system of this compound makes it an interesting candidate for unconventional reactions such as on-surface synthesis. This bottom-up approach, often performed under ultra-high vacuum conditions on a metal surface, can lead to the formation of unique, atomically precise nanostructures that are inaccessible through traditional solution-phase chemistry. rsc.org The on-surface cyclodehydrogenation of specifically designed precursors could lead to the formation of extended or even two-dimensional structures based on the this compound motif. rsc.org The study of its behavior in radical reactions is also a promising avenue, as demonstrated by the radical perfluoroalkylation of vinyl azides to form other aza-PAHs. nih.gov
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for guiding the synthesis and characterization of complex molecules like this compound. Advanced theoretical modeling can provide deep insights into the electronic structure, stability, and reactivity of this molecule and its derivatives, thereby accelerating the discovery of new materials with desired properties.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties. For instance, DFT can be used to model the geometries of different isomers and conformers, calculate their relative stabilities, and predict their spectroscopic signatures (NMR, UV-Vis, and IR spectra). escholarship.orgrsc.org This is particularly valuable for complex, multi-ring systems where experimental characterization can be challenging. Theoretical studies on related aza-PAHs have successfully modeled the protonation of epoxides and the subsequent formation of carbocations, providing insights into their metabolic activation and reactivity. rsc.org
Moreover, theoretical modeling is crucial for predictive chemical design. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electronic band gap of this compound derivatives can be estimated, which is a key parameter for their potential use in electronic devices. tandfonline.com Computational screening of different functional groups and substitution patterns can help to identify promising candidates for synthesis with tailored electronic and optical properties. tandfonline.com As the quality and quantity of experimental data on large aza-PAHs grow, the analytical models used for these predictions can be further refined to improve their accuracy and predictive power. ed.ac.uked.ac.uk
| Theoretical Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular geometry, stability, spectroscopic properties (NMR, IR, UV-Vis), and reaction mechanisms. rsc.org |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties, including absorption and emission spectra, to guide the design of photofunctional materials. |
| NICS (Nucleus-Independent Chemical Shift) | Assessment of the aromaticity of the different rings within the molecule to understand its electronic structure and stability. rsc.org |
| Molecular Dynamics (MD) Simulations | Modeling the interactions of this compound derivatives with other molecules or surfaces, and studying the dynamics of self-assembly processes. acs.org |
Synthesis and Characterization of Complex Higher-Order Condensed this compound Systems
A major frontier in the chemistry of PAHs and nanographenes is the synthesis of larger, more complex, and structurally precise systems. researchgate.net Future research on this compound should aim to move beyond the single molecular unit and explore the synthesis of higher-order condensed systems.
This could involve the annulation of additional aromatic rings to the this compound core to create even larger, more extended π-systems. The Scholl reaction, a powerful tool for oxidative cyclodehydrogenation, could be employed to fuse aromatic moieties and create new C-C bonds, leading to novel nitrogen-doped nanographenes. nih.govmit.edu Another avenue is the synthesis of dimers, oligomers, or even polymers containing the this compound unit. These materials could exhibit interesting properties arising from the electronic communication between the repeating units.
The characterization of these complex, higher-order systems will require a combination of advanced analytical techniques. Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. nih.govmit.edu For larger systems or materials where single crystals are difficult to obtain, techniques like Scanning Tunneling Microscopy (STM) can provide atomic-resolution images of molecules on surfaces. rsc.org
Integration of this compound into Advanced Material Architectures
The unique, rigid, and extended π-conjugated structure of this compound makes it a highly promising building block for the construction of advanced functional materials. acs.orgacs.org A significant future research direction will be the integration of this molecule into various material architectures to harness its predicted electronic and photophysical properties.
In the field of organic electronics, this compound derivatives could be explored as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the HOMO/LUMO levels through chemical functionalization is key to optimizing the performance of these devices. The indenofluorene core, a component of the target molecule's structure, is known to be a valuable building unit for organic semiconductors. rsc.org
Beyond thin-film devices, this compound could be incorporated as a structural linker or node in porous crystalline materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The defined porosity and high surface area of these materials, combined with the electronic properties of the this compound unit, could lead to novel materials for applications in gas storage, separation, and heterogeneous catalysis. The nitrogen atom in the acridine moiety could also serve as a coordination site for metal ions, opening up possibilities for creating novel coordination polymers and supramolecular assemblies.
Q & A
Basic: What are the key challenges in synthesizing Benzo[c]indeno[1,2,3-kl]acridine, and what methodologies address them?
Synthesizing polycyclic aromatic hydrocarbons (PAHs) like this compound requires precise control over regioselectivity and reaction conditions. Evidence suggests palladium-catalyzed cross-coupling (e.g., 3-bromoperylene with boronic acids) and oxidative cyclodehydrogenation are effective for constructing fused aromatic systems . However, selective synthesis of disubstituted derivatives remains challenging due to competing reaction pathways . To mitigate this, mixed copper-zinc nucleophiles or alkoxycarbonyl pyridinium salts can improve selectivity for 3,4-disubstituted intermediates . Advanced purification techniques, such as column chromatography with nonpolar stationary phases, are critical for isolating isomers .
Basic: How can researchers characterize the physicochemical properties of this compound?
Key methods include:
- Gas Chromatography (GC): Use nonpolar columns (e.g., DB-5) with temperature programming (e.g., 50°C to 300°C at 10°C/min) for separation and quantification .
- Ionization Energy Measurement: Apply charge-transfer spectroscopy (CTS) to determine ionization energy (e.g., 8.1±0.1 eV for benzo[a]acridine analogs) .
- Fluorescence Spectroscopy: Compare absorption/emission maxima (e.g., benzoindenoperylene absorbs at 508 nm but lacks fluorescence, unlike terrylene) to infer electronic structure .
- Thermal Analysis: Differential scanning calorimetry (DSC) evaluates thermal stability, as seen in spiral acridine derivatives with high decomposition temperatures .
Basic: What environmental matrices require monitoring for this compound, and what analytical workflows are recommended?
This compound is likely a persistent environmental pollutant due to structural similarity to carcinogenic PAHs like indeno[1,2,3-cd]pyrene . Prioritize analysis in:
- Sediments/Water: Use accelerated solvent extraction (ASE) with dichloromethane, followed by GC-MS/MS for detection .
- Airborne Particulates: Employ quartz fiber filters and HPLC-fluorescence for low-concentration quantification (detection limits ~0.1 µg/m³) .
Standardized PAH mixtures (e.g., 16 EPA PAHs in acetonitrile) serve as calibration references .
Advanced: How can structural modifications alter the photophysical or thermal properties of this compound?
Introducing spiro-conjugated systems (e.g., 10-phenyl-10H-spiroacridine derivatives) significantly modifies electronic properties. For example:
- Thermal Stability: Spiral analogs exhibit elevated decomposition temperatures (>300°C) due to rigid, planar structures .
- Optical Behavior: Substituents like electron-withdrawing groups redshift absorption maxima. Solvent polarity studies (e.g., toluene vs. DMF) reveal fluorescence quenching mechanisms in nonalternant PAHs . Methodologically, time-resolved fluorescence spectroscopy quantifies excited-state lifetimes under varying dielectric conditions .
Advanced: How should researchers resolve contradictions in synthetic yield data for fused aromatic systems?
Discrepancies in yields (e.g., 26% vs. 37% adsorption efficiencies for PAHs ) often arise from divergent reaction conditions or impurities. To address this:
- Comparative Studies: Replicate protocols using standardized reagents (e.g., 95% purity copper-zinc nucleophiles ).
- Computational Modeling: Apply density functional theory (DFT) to predict regioselectivity and transition states for competing pathways .
- Batch Consistency: Use high-resolution mass spectrometry (HRMS) to verify intermediate purity before cyclization .
Advanced: What methodologies elucidate the role of this compound in carcinogenicity studies?
While direct data is limited, structurally related PAHs like benzo[a]pyrene and indeno[1,2,3-cd]pyrene are classified as Group 1 or 2A carcinogens . Methodological approaches include:
- Metabolic Activation: Incubate with liver microsomes (e.g., S9 fraction) to generate DNA-adducts, detected via ³²P-postlabeling .
- Genotoxicity Assays: Use Ames tests with TA98 strains to assess frameshift mutations .
- Adsorption Studies: Evaluate binding to lung epithelial cells using kinetic models (e.g., pseudo-second-order adsorption ).
Advanced: How do solvent polarity and substituent effects influence the spectroscopic behavior of this compound?
Nonalternant PAHs exhibit solvent-dependent fluorescence due to varying charge-transfer states. For example:
- Polar Solvents: Induce Stark shifts, reducing fluorescence intensity (e.g., benzo[ghi]perylene in acetonitrile ).
- Nonpolar Solvents: Enhance quantum yields by minimizing solvation effects .
Methodologically, correlate Kamlet-Taft solvent parameters (π*, α, β) with spectral shifts to quantify polarity impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
